molecular formula C15H14N4O3S B11072581 2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide

2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide

Cat. No.: B11072581
M. Wt: 330.4 g/mol
InChI Key: JQQSSEYXJDRCCA-UHFFFAOYSA-N
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Description

2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for their potential therapeutic applications . This particular compound features a benzimidazole core linked to a pyridine ring and a sulfonylacetamide group, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonylacetamide group via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability of the process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The sulfonylacetamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE stands out due to its unique combination of a benzimidazole core, pyridine ring, and sulfonylacetamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]sulfonylacetamide

InChI

InChI=1S/C15H14N4O3S/c16-14(20)10-23(21,22)15-18-12-6-1-2-7-13(12)19(15)9-11-5-3-4-8-17-11/h1-8H,9-10H2,(H2,16,20)

InChI Key

JQQSSEYXJDRCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)S(=O)(=O)CC(=O)N

solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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